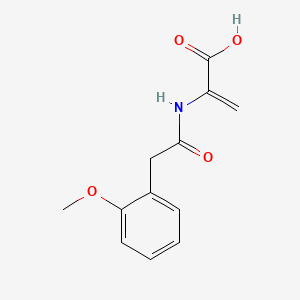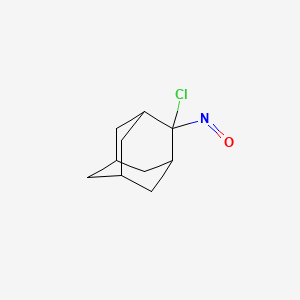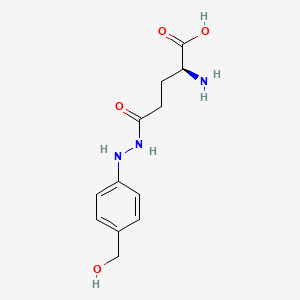
Agaritine
描述
Agaritine appears as colorless glistening crystals. (NTP, 1992)
This compound is a carbohydrazide, a L-glutamic acid derivative, a member of benzyl alcohols and a non-proteinogenic L-alpha-amino acid. It is a tautomer of an this compound zwitterion.
属性
IUPAC Name |
(2S)-2-amino-5-[2-[4-(hydroxymethyl)phenyl]hydrazinyl]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c13-10(12(18)19)5-6-11(17)15-14-9-3-1-8(7-16)2-4-9/h1-4,10,14,16H,5-7,13H2,(H,15,17)(H,18,19)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSPQXBFDCGXIZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)NNC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO)NNC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Record name | AGARITINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19730 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020661 | |
| Record name | Agaritine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Agaritine appears as colorless glistening crystals. (NTP, 1992), Solid; [Merck Index] | |
| Record name | AGARITINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19730 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Agaritine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3541 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very Soluble (NTP, 1992), VERY FREELY SOL IN WATER; PRACTICALLY INSOL IN USUAL ANHYDROUS ORG SOLVENTS | |
| Record name | AGARITINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19730 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AGARITINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
GLISTENING CRYSTALS FROM DILUTE ALCOHOL | |
CAS No. |
2757-90-6 | |
| Record name | AGARITINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19730 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Agaritine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2757-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Agaritine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Agaritine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AGARITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX8Y7QVP8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AGARITINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
397 to 406 °F Decomposes (NTP, 1992), 205-209 °C (decomposes) | |
| Record name | AGARITINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19730 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AGARITINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of agaritine?
A1: this compound's molecular formula is C12H18N4O3, and its molecular weight is 266.3 g/mol [, ].
Q2: How stable is this compound under various conditions?
A2: this compound exhibits varying stability depending on environmental factors:
- Temperature: this compound degradation increases with temperature, particularly during cooking processes like boiling and canning [, , ]. Higher temperatures for shorter durations (HTST) tend to retain more this compound compared to longer durations at lower temperatures [].
- pH: this compound degrades more rapidly in acidic conditions, such as those found in simulated gastric fluid (pH 1.2) [].
- Oxygen: Degradation is oxygen-dependent, occurring faster in open containers compared to closed ones []. Using Milli-Q water purged with nitrogen significantly reduces degradation [].
- Antioxidants: The presence of antioxidants like dithiothreitol can reduce this compound degradation [].
Q3: Does processing or cooking affect this compound levels in mushrooms?
A3: Yes, various processing methods significantly reduce this compound content:
- Canning: this compound levels are reduced by as much as 87% during the canning process, with blanching and thermal processing contributing to this reduction [].
- Freezing: Freezing and thawing can reduce this compound content by approximately 74% [].
- Boiling: Boiling mushrooms can extract around 50% of this compound into the cooking broth within 5 minutes and degrade 20-25% of the this compound within the mushrooms. Prolonged boiling further reduces the this compound content [].
- Other Cooking Methods: Dry baking, frying, and microwaving also lead to significant this compound reduction [].
Q4: In which mushrooms is this compound found and at what levels?
A4: this compound is primarily found in the Agaricus genus. While the cultivated Agaricus bisporus commonly contains 200-500 mg/kg fresh weight [], a wide range (0.033 - 0.173%) has been reported depending on factors like strain and compost type [, ]. Notably, 24 out of 53 wild Agaricus species were found to contain over 1000 mg/kg fresh weight, with A. elvensis exhibiting the highest levels (up to 10,000 mg/kg) [].
Q5: How is this compound metabolized in the body?
A5: Studies in rats and mice indicate this compound is rapidly absorbed, reaching higher blood levels in mice []. It is primarily metabolized in the liver and kidneys, with covalent binding of metabolites observed in these organs []. The majority of this compound is excreted within 24 hours, with the route (urine vs. feces) varying between species []. Interestingly, no significant species differences in this compound metabolism were found that could explain the observed carcinogenicity in mice but not rats [].
Q6: What enzymes are involved in this compound metabolism?
A6: The enzyme γ-glutamyltranspeptidase plays a crucial role in this compound metabolism. It catalyzes the removal of the glutamyl group from this compound, yielding the reactive metabolite 4-(hydroxymethyl)phenylhydrazine []. This free hydrazine can be further metabolized by hepatic microsomes, potentially leading to the formation of reactive diazonium ions [].
Q7: What are the potential health concerns associated with this compound?
A7: While this compound itself has low mutagenicity, its metabolites, particularly those formed during metabolic activation, have raised concerns due to their potential genotoxicity and carcinogenicity [, ].
Q8: What evidence suggests potential carcinogenicity of this compound?
A8: Animal studies have yielded mixed results:
- Mice: Studies have shown this compound can induce tumors in mice, particularly in the bladder, lungs, and blood vessels when administered in drinking water or via subcutaneous injection [, , , ]. For example, in one study, mice given this compound in drinking water showed an increase in lung tumor incidence from 15% to 34% in females and 22% to 48% in males [].
Q9: Does the carcinogenicity observed in mice translate to humans?
A9: Currently, there is no conclusive evidence demonstrating this compound's carcinogenicity in humans. Epidemiological studies directly linking Agaricus mushroom consumption to cancer are lacking []. The estimated lifetime cancer risk associated with this compound intake from mushrooms is considered to be very low, approximately 10-5 [].
Q10: What factors contribute to the uncertainty regarding this compound's risk to humans?
A10: Several factors contribute to the ongoing debate about this compound's risk:
Q11: What methods are used to determine this compound levels in mushrooms?
A11: Several analytical methods are employed to quantify this compound:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is widely used for this compound quantification [, , , , , ]. It offers good sensitivity and separation of this compound from other mushroom components.
- HPLC with Fluorescence Detection: this compound can be derivatized with fluorescent reagents and analyzed using HPLC with fluorescence detection, offering enhanced sensitivity [, ].
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high selectivity and sensitivity for this compound quantification [, ]. This method is particularly useful for complex matrices and allows for the detection of this compound and its metabolites.
Q12: Are there specific challenges in analyzing this compound?
A12: this compound's instability poses a significant challenge in its analysis. Careful sample preparation and storage conditions are crucial to minimize degradation and ensure accurate quantification [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


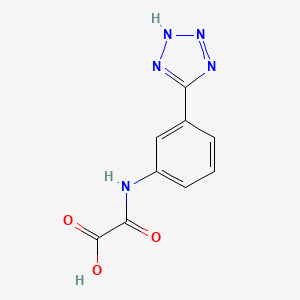
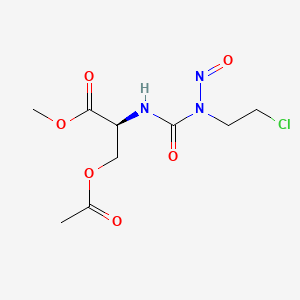
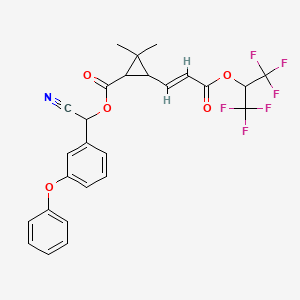
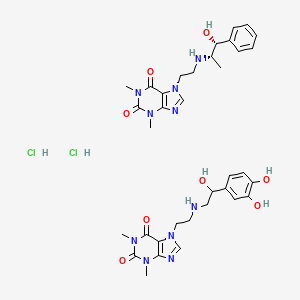
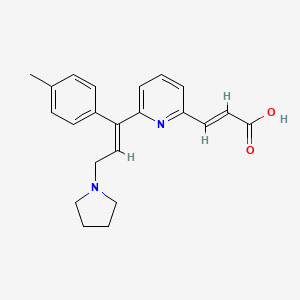
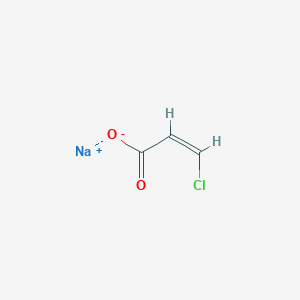
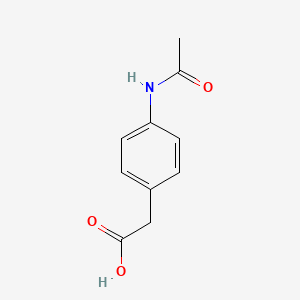
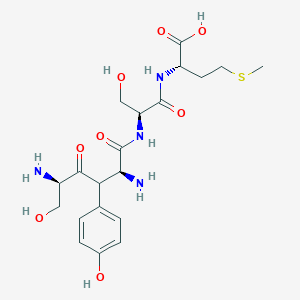
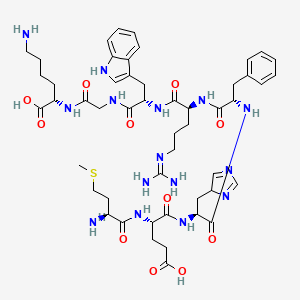
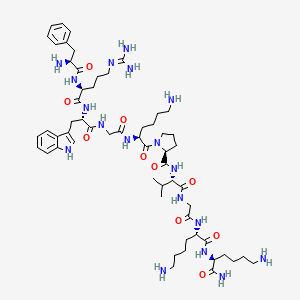
![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)

